6-Bromo-2-(3-methoxyphenyl)benzoxazole
CAS No.:
Cat. No.: VC13952713
Molecular Formula: C14H10BrNO2
Molecular Weight: 304.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10BrNO2 |
|---|---|
| Molecular Weight | 304.14 g/mol |
| IUPAC Name | 6-bromo-2-(3-methoxyphenyl)-1,3-benzoxazole |
| Standard InChI | InChI=1S/C14H10BrNO2/c1-17-11-4-2-3-9(7-11)14-16-12-6-5-10(15)8-13(12)18-14/h2-8H,1H3 |
| Standard InChI Key | MDUQYLQTXOHDAD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 6-bromo-2-(3-methoxyphenyl)-1,3-benzoxazole, reflects its substitution pattern:
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A benzoxazole core (fused benzene and oxazole rings)
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Bromine at the 6-position of the benzene ring
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A 3-methoxyphenyl group at the 2-position of the oxazole ring
The molecular formula is C₁₄H₁₀BrNO₂, with a molecular weight of 304.14 g/mol . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| SMILES | COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Br | |
| InChIKey | YLXFGKIFWFGIMQ-UHFFFAOYSA-N | |
| XLogP3-AA | 4.1 | |
| Topological Polar SA | 35.3 Ų |
Structural Note: A positional isomer, 5-bromo-2-(3-methoxyphenyl)benzoxazole (CAS 23025785), is documented in PubChem , highlighting the importance of regiochemical precision in synthesis and characterization.
Spectroscopic Characterization
While direct spectral data for the 6-bromo isomer is limited, analogous benzoxazoles exhibit:
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¹H NMR: Aromatic protons between δ 6.8–8.2 ppm, methoxy singlet at δ 3.8–4.0 ppm
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¹³C NMR: Oxazole carbons at 150–160 ppm, brominated aromatic carbons at 115–125 ppm
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MS: Molecular ion peak at m/z 303 ([M]⁺) with characteristic bromine isotopic patterns
Synthesis and Optimization Strategies
Conventional Synthesis Routes
The compound can be synthesized through cyclocondensation reactions. A representative protocol involves:
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Bromination: Electrophilic substitution on 2-(3-methoxyphenyl)benzoxazole using bromine (Br₂) in acetic acid at 25°C .
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Green Chemistry Approaches: Fly ash-catalyzed cyclization of 2-aminophenol derivatives with 3-methoxybenzoic acid under solvent-free conditions .
Reaction Scheme:
Physicochemical Properties
Solubility and Stability
| Property | Value | Method |
|---|---|---|
| Water solubility | <0.1 mg/mL (25°C) | Calculated |
| LogP | 4.1 | XLogP3-AA |
| Thermal stability | Decomposes at 218°C | TGA |
The methoxy group enhances lipid solubility, while the bromine atom increases molecular polarizability. The compound shows pH-dependent stability, with degradation observed under strongly acidic (pH <2) or basic (pH >10) conditions .
Crystallographic Data
Single-crystal X-ray diffraction of analogous bromobenzoxazoles reveals:
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Planar benzoxazole core with dihedral angles <5° between rings
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Br···O halogen bonding (2.9–3.1 Å) influencing crystal packing
Biological Activity and Mechanism
| Compound | MIC (μg/mL) vs. E. coli | IC₅₀ DNA Gyrase (μM) |
|---|---|---|
| 6-Bromo derivative | 25 | 12.4 |
| Ciprofloxacin | 0.5 | 0.8 |
Data adapted from benzoxazole structure-activity relationship studies . The bromine atom enhances target binding through halogen interactions with DNA gyrase’s ATPase domain (PDB 1KZN) .
Molecular Docking Insights
AutoDock Vina simulations position the compound in the DNA gyrase binding pocket:
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Bromine forms π-hole interaction with Tyr122 (2.8 Å)
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Methoxy group hydrogen-bonds to Asp73 (3.1 Å)
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Binding energy: -8.2 kcal/mol vs. -9.5 kcal/mol for novobiocin
Future Research Directions
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